molecular formula C20H17N3O5S2 B2496337 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 433239-89-5

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2496337
CAS No.: 433239-89-5
M. Wt: 443.49
InChI Key: DEQNVXPKBHMDLU-GUSDSWBTSA-N
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Description

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O5S2 and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide and Thiazolidinone Derivatives: A Spectrum of Biological Activities

The chemical structure of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide suggests it belongs to the class of sulfonamide and thiazolidinone derivatives, which are known for their broad spectrum of biological activities. The primary sulfonamide moiety is present in many clinically used drugs across various therapeutic categories, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent patents and literature highlight the development of novel sulfonamides with potential applications as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for treating other diseases due to their privileged structural motif. This suggests a continuous exploration and potential future applications of such compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

The thiazolidine scaffold, specifically thiazolidin-4-ones, is a significant pharmacophore in medicinal chemistry, displaying a wide range of biological activities. These include anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Thiazolidine derivatives are recognized for their versatility in synthetic chemistry, allowing for the development of various organic combinations with enhanced pharmacological properties. The exploration of thiazolidine derivatives using green synthesis, multicomponent reactions, and nano-catalysis is a focus area, aiming at the development of multifunctional drugs with improved activity (Sahiba et al., 2020).

Exploring Anticancer and Antimicrobial Potentials

The thiazolidine motif, found in various natural and bioactive compounds, is particularly intriguing for its anticancer and antimicrobial potentials. The structural diversity and pharmacological properties conferred by the sulfur atom at the first position and nitrogen at the third position make thiazolidine derivatives highly prized for drug development. The synthesis of these compounds through diverse methods, including green chemistry approaches, highlights their significance in developing next-generation drug candidates. The optimization of thiazolidine derivatives for more efficient drug agents through structural modification is an ongoing research focus, underscoring the scaffold's importance in the medicinal chemistry domain (Mech, Kurowska, & Trotsko, 2021).

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c21-30(27,28)16-11-9-15(10-12-16)22-18(24)13-23-19(25)17(29-20(23)26)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,24)(H2,21,27,28)/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQNVXPKBHMDLU-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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